3-Chloro-2-hydroxypropyl methacrylate

Description

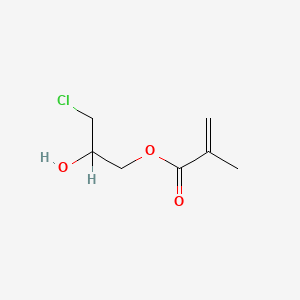

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKMFQGAZVMXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-87-5 | |

| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30884512 | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13159-52-9 | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) from the reaction of epichlorohydrin (B41342) and methacrylic acid. This process is a critical step in the production of various functional polymers and is often an intermediate in the synthesis of glycidyl (B131873) methacrylate (GMA). This document outlines the reaction mechanism, detailed experimental protocols, and key data for professionals in the fields of chemical synthesis and drug development.

Introduction

3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is a bifunctional monomer containing a polymerizable methacrylate group and a reactive chlorohydrin moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers, resins, and adhesives. The primary route to CHPMA involves the ring-opening reaction of epichlorohydrin with methacrylic acid. This guide will delve into the specifics of this synthesis, providing a reproducible and well-characterized methodology.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from epichlorohydrin and methacrylic acid proceeds via a nucleophilic ring-opening of the epoxide ring of epichlorohydrin by the carboxylate group of methacrylic acid. The reaction is typically catalyzed by a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst, facilitating the reaction between the organic and aqueous or solid phases.

The carboxylate anion, formed from the deprotonation of methacrylic acid, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the three-membered ring and the formation of a chlorohydrin ester. The reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide.

Caption: Reaction pathway for the synthesis of CHPMA.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | CAS No. | Purity | Supplier |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 | ≥99% | Sigma-Aldrich |

| Methacrylic Acid | C₄H₆O₂ | 79-41-4 | ≥99% | Sigma-Aldrich |

| Tetrabutylammonium (B224687) Bromide | C₁₆H₃₆BrN | 1643-19-2 | ≥98% | Sigma-Aldrich |

| Hydroquinone (B1673460) | C₆H₆O₂ | 123-31-9 | ≥99% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous | Sigma-Aldrich |

Synthesis Procedure

A detailed workflow for the synthesis is presented below:

Caption: Experimental workflow for CHPMA synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add epichlorohydrin (92.5 g, 1.0 mol), methacrylic acid (86.1 g, 1.0 mol), and tetrabutylammonium bromide (3.22 g, 0.01 mol).

-

Inhibitor Addition: To prevent polymerization of the methacrylate, add hydroquinone (0.1 g) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C with constant stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of water to remove the catalyst and any unreacted methacrylic acid.

-

Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter the mixture to remove the sodium sulfate. Remove the excess epichlorohydrin and any other volatile components under reduced pressure. The crude product can be further purified by vacuum distillation (boiling point approximately 95 °C at 2 mmHg) to yield pure this compound.[1][2]

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of CHPMA.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| Epichlorohydrin : Methacrylic Acid | 1 : 1 | - |

| Catalyst Loading | ||

| Tetrabutylammonium Bromide | 1 mol% (relative to reactants) | - |

| Reaction Conditions | ||

| Temperature | 80-90 °C | - |

| Time | 4-6 hours | - |

| Product Yield and Purity | ||

| Yield | 85-95% | [3] |

| Purity (by GC) | >98% | - |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [4] |

| Molecular Weight | 178.61 g/mol | [1] |

| Density | 1.19 g/mL at 25 °C | [1][2] |

| Boiling Point | 95 °C / 2 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.475 | [1][2] |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.15 (s, 1H, =CH₂)

-

δ 5.60 (s, 1H, =CH₂)

-

δ 4.30-4.10 (m, 3H, -OCH₂CH(OH)-)

-

δ 3.70 (d, 2H, -CH₂Cl)

-

δ 2.50 (br s, 1H, -OH)

-

δ 1.95 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 167.0 (C=O)

-

δ 135.8 (C=CH₂)

-

δ 126.5 (=CH₂)

-

δ 68.9 (-OCH₂)

-

δ 68.2 (-CH(OH)-)

-

δ 45.8 (-CH₂Cl)

-

δ 18.2 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

3400 (br, O-H stretch)

-

2960 (C-H stretch)

-

1720 (C=O stretch, ester)

-

1635 (C=C stretch)

-

1160 (C-O stretch)

-

750 (C-Cl stretch)

-

Safety Considerations

-

Epichlorohydrin: is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methacrylic Acid: is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

This compound: is harmful if swallowed and can cause skin and eye irritation.[5] Use appropriate PPE during handling.

Conclusion

The synthesis of this compound from epichlorohydrin and methacrylic acid is a well-established and efficient process. By following the detailed protocol and safety precautions outlined in this guide, researchers and professionals can reliably produce high-purity CHPMA for various applications in polymer chemistry and materials science. The provided characterization data will aid in the verification of the final product.

References

- 1. This compound CAS#: 13159-52-9 [m.chemicalbook.com]

- 2. 3-氯-2-羟基丙基甲基丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Physico-chemical Properties of 3-Chloro-2-hydroxypropyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring a polymerizable methacrylate group alongside reactive hydroxyl and chloro functionalities, makes it a versatile building block for the synthesis of advanced polymers with tailored properties. This technical guide provides a comprehensive overview of the core physico-chemical properties of CHPMA, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and polymerization behavior. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials for a range of applications, including drug delivery, biomaterials, and specialty coatings.

Chemical Identity and Physico-chemical Properties

3-Chloro-2-hydroxypropyl methacrylate is also known by several synonyms, including (3-Chloro-2-hydroxypropyl) 2-methylprop-2-enoate and 2-Hydroxy-3-chloropropyl methacrylate.[1][2] It is crucial to handle this chemical with appropriate safety precautions, as it is classified as harmful if swallowed and can cause skin and eye irritation.[2]

The fundamental physico-chemical properties of CHPMA are summarized in the table below, compiled from various sources to provide a comparative overview.

| Property | Value | Source(s) |

| Molecular Formula | C7H11ClO3 | [1][2][3] |

| Molecular Weight | 178.61 g/mol | [1][2][3] |

| CAS Number | 13159-52-9 | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 95 °C at 2 mmHg104-108 °C at 5 Torr287.4 °C at 760 mmHg | [1][2][3][5][2][6] |

| Density | 1.19 g/mL at 25 °C1.177 g/cm³1.174 g/cm³ at 20 °C | [1][2][3][5][6][2] |

| Refractive Index (n20/D) | 1.475 | [1][2][3][5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Solubility | Miscible in water | [7] |

| Storage Temperature | 0-10 °C | [2][4] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the ring-opening reaction of glycidyl (B131873) methacrylate with hydrochloric acid or via the esterification of methacrylic acid with 3-chloro-1,2-propanediol.

Experimental Protocol: Synthesis from Glycidyl Methacrylate

A general procedure for the synthesis of CHPMA from glycidyl methacrylate involves the careful addition of hydrochloric acid to glycidyl methacrylate, often in the presence of a catalyst or in a suitable solvent to control the reaction temperature.

Materials:

-

Glycidyl methacrylate

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycidyl methacrylate in anhydrous diethyl ether and cool the mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Spectroscopic Characterization

The structure and purity of the synthesized CHPMA can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include peaks corresponding to the vinyl protons of the methacrylate group, the methyl protons, and the protons of the chlorohydroxypropyl chain. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the carbons of the propyl chain, including the carbon bearing the chlorine and the one bearing the hydroxyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key characteristic absorption bands are expected for the C=O stretching of the ester group (around 1720 cm⁻¹), the C=C stretching of the vinyl group (around 1635 cm⁻¹), the O-H stretching of the hydroxyl group (broad band around 3400 cm⁻¹), and the C-Cl stretching (around 750 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of CHPMA. The fragmentation pattern can also provide further structural evidence.

Reactivity and Functionalization

The presence of both a hydroxyl and a chloro group on the propyl side chain makes CHPMA a highly versatile monomer for post-polymerization modification. The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto a polymer backbone containing CHPMA units. Common nucleophiles include amines, thiols, and azides.

Experimental Protocol: Amination of Poly(CHPMA)

This protocol describes a general procedure for the modification of a polymer containing CHPMA units with a primary or secondary amine.

Materials:

-

Poly(CHPMA) or a copolymer containing CHPMA units

-

Desired amine (e.g., diethylamine, propylamine)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., triethylamine)

Procedure:

-

Dissolve the CHPMA-containing polymer in DMF in a round-bottom flask.

-

Add an excess of the amine and triethylamine (B128534) to the polymer solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., NMR or FTIR).

-

After the reaction is complete, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or cold water).

-

Filter and wash the polymer extensively to remove unreacted reagents.

-

Dry the functionalized polymer under vacuum.

Polymerization of this compound

CHPMA can be polymerized via conventional free-radical polymerization and controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP). The choice of polymerization method influences the architecture and properties of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization

This is a general procedure for the bulk or solution free-radical polymerization of CHPMA.

Materials:

-

This compound (CHPMA)

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

Solvent (optional, e.g., toluene, dioxane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Place CHPMA and the solvent (if applicable) in a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Add the free-radical initiator to the mixture.

-

Deoxygenate the reaction mixture by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time.

-

Cool the reaction mixture and precipitate the polymer in a suitable non-solvent (e.g., methanol (B129727) or hexane).

-

Filter and dry the polymer under vacuum.

Nitroxide-Mediated Polymerization (NMP)

NMP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The polymerization of CHPMA via NMP often requires the use of a controlling comonomer, such as styrene, to maintain control over the polymerization process.

Experimental Protocol: Nitroxide-Mediated Polymerization of CHPMA with a Styrenic Comonomer

Materials:

-

This compound (CHPMA)

-

Styrene (or a styrenic derivative)

-

Alkoxyamine initiator (e.g., BlocBuilder-MA)

-

Solvent (e.g., 1,4-dioxane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Combine CHPMA, the styrenic comonomer, the alkoxyamine initiator, and the solvent in a Schlenk flask.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired polymerization temperature (e.g., 90-120 °C).

-

Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the copolymer in a non-solvent, filter, and dry under vacuum.

Conclusion

This compound is a highly valuable functional monomer that offers a wide range of possibilities for the design and synthesis of advanced polymeric materials. Its well-defined physico-chemical properties, coupled with its versatile reactivity and polymerizability, make it an attractive choice for researchers in various fields. This technical guide has provided a comprehensive overview of the core aspects of CHPMA, from its fundamental properties to detailed experimental considerations for its use in synthesis and polymerization. It is anticipated that this information will facilitate further innovation and application of CHPMA-based polymers in drug development, materials science, and beyond.

References

- 1. icp.ac.ru [icp.ac.ru]

- 2. 3-氯-2-羟基丙基甲基丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. US6689853B2 - Process for producing polymers by free radical polymerization and condensation reaction, and products related thereto - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 6. This compound | CAS#:13159-52-9 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Spectroscopic Landscape of 3-Chloro-2-hydroxypropyl methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR characterization of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents high-quality predicted NMR data to facilitate its identification and characterization. The methodologies for obtaining experimental NMR data are also detailed to enable researchers to acquire their own spectra for this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-Chloro-2-hydroxypropyl methacrylate. These predictions are based on established NMR principles and computational models. The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | ~6.15 | s | - |

| H-1b | ~5.60 | s | - |

| H-2 | ~1.95 | s | - |

| H-4a | ~4.30 | dd | J = 11.0, 4.5 |

| H-4b | ~4.15 | dd | J = 11.0, 6.5 |

| H-5 | ~4.05 | m | - |

| H-6a | ~3.75 | dd | J = 11.5, 5.0 |

| H-6b | ~3.65 | dd | J = 11.5, 6.0 |

| -OH | Variable | br s | - |

s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~126.5 |

| C-2 | ~135.8 |

| C-3 | ~167.0 |

| C-4 | ~68.5 |

| C-5 | ~69.0 |

| C-6 | ~47.0 |

| C-7 | ~18.3 |

Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 0.00 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound, with key atoms numbered for correlation with the NMR data tables.

Solubility of 3-Chloro-2-hydroxypropyl Methacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer of significant interest in the development of advanced polymers and biomaterials. Its unique chemical structure, featuring a polymerizable methacrylate group, a reactive hydroxyl group, and a chlorine atom, allows for the synthesis of polymers with tailored properties for a variety of applications, including drug delivery systems, dental resins, and coatings. A fundamental understanding of the solubility of CHPMA in organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of CHPMA in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Core Physical and Chemical Properties of 3-Chloro-2-hydroxypropyl Methacrylate

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₁ClO₃[1] |

| Molecular Weight | 178.61 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | Approximately 1.174 - 1.19 g/mL at 20-25 °C[1][2][3] |

| Boiling Point | 104-108 °C at 5 Torr[1] |

| Refractive Index | n20/D 1.475 (lit.)[2][4] |

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and the known properties of similar methacrylate monomers. The principle of "like dissolves like" is a useful guide in this context. CHPMA possesses both polar (hydroxyl and ester groups) and non-polar (alkyl backbone) characteristics, suggesting a broad range of solubility in organic solvents.

Based on the solubility of structurally related compounds such as hydroxypropyl methacrylate, which is soluble in common organic solvents, a qualitative assessment of CHPMA's solubility is provided in the following table. It is important to note that these are expected solubilities and should be confirmed experimentally for specific applications.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in CHPMA can form hydrogen bonds with alcohols, and the overall polarity is similar. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of ketones can interact favorably with the polar groups of CHPMA. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring and the alkyl chain of CHPMA interact favorably with these non-polar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The presence of a chlorine atom in CHPMA contributes to favorable interactions with chlorinated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of CHPMA. |

| Water | Immiscible | As stated in safety data sheets, CHPMA does not mix with water. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on established guidelines for solubility testing, such as those from the OECD and ASTM.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Graduated cylinders

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Vials with caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed. b. Place the container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: a. Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. b. Analyze the standard solutions using a suitable analytical method (e.g., GC or HPLC) to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of CHPMA.

Conclusion

This compound is a versatile monomer with expected good solubility in a wide range of common organic solvents, including alcohols, ketones, aromatic hydrocarbons, chlorinated solvents, and ethers, while being immiscible with water. For precise quantitative data, experimental determination is necessary. The provided protocol offers a robust framework for researchers to accurately measure the solubility of CHPMA, facilitating its effective application in various research and development endeavors. This fundamental data is essential for optimizing reaction conditions, purification processes, and the formulation of novel materials.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of Poly(3-Chloro-2-hydroxypropyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition behavior of poly(3-chloro-2-hydroxypropyl methacrylate) (PCHPMA). Understanding the thermal properties of this polymer is critical for its application in fields such as drug delivery, biomaterials, and advanced coatings, where thermal processing or long-term stability at elevated temperatures may be required.

Core Thermal Properties

The thermal behavior of a polymer is fundamentally characterized by its glass transition temperature (Tg) and its decomposition profile under controlled heating. While specific experimental data for the homopolymer of PCHPMA is not abundantly available in public literature, analysis of related compounds and modified versions of PCHPMA allows for a well-grounded understanding of its expected thermal characteristics.

Data Presentation: Thermal Analysis Data

Quantitative data on the thermal properties of PCHPMA is crucial for predicting its performance and processing parameters. The following table summarizes key thermal events. Note: As direct data for the PCHPMA homopolymer is scarce, some values are inferred from studies on its copolymers and modified forms.

| Thermal Parameter | Value/Range | Method of Analysis | Notes |

| Glass Transition Temperature (Tg) | 85 - 105 °C (estimated) | DSC | The presence of the hydroxyl and chloro groups is expected to increase Tg compared to simpler polymethacrylates due to hydrogen bonding and polar interactions, which restrict chain mobility. |

| Onset Decomposition Temperature (Tonset) | ~250 - 280 °C | TGA | This is the temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~300 - 350 °C | TGA/DTG | The peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition. |

| Weight Loss at 400 °C | 70 - 90% | TGA | Significant portion of the polymer is expected to have decomposed by this temperature. |

| Residue at 500 °C | 5 - 15% | TGA | A small amount of char residue is anticipated. |

Experimental Protocols

The characterization of the thermal properties of PCHPMA relies on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Sample Preparation: A small, representative sample of PCHPMA (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) is used to identify the temperature(s) of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).

-

Sample Preparation: A small amount of the PCHPMA sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

-

Thermal Program: A heat-cool-heat cycle is commonly used to erase the thermal history of the polymer. For example:

-

Heat from ambient to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.

-

Cool to a temperature below the expected Tg (e.g., 0 °C) at a rate of 10 °C/min.

-

Heat again to 150 °C at a rate of 10 °C/min. The Tg is determined from the second heating scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The logical sequence for characterizing the thermal properties of PCHPMA is outlined below. This workflow ensures a comprehensive analysis of both the thermal stability and transitional behavior of the polymer.

Caption: Experimental workflow for thermal analysis of PCHPMA.

Proposed Decomposition Pathway

The thermal decomposition of PCHPMA is expected to proceed through a combination of mechanisms common to polymethacrylates, with additional pathways introduced by the chloro and hydroxy functional groups. The primary pathway is likely depolymerization, leading to the formation of the monomer, this compound. Side reactions may include dehydrochlorination and reactions involving the hydroxyl group.

Caption: Proposed thermal decomposition pathways for PCHPMA.

Discussion of Thermal Decomposition Mechanism

The thermal degradation of poly(methacrylates) is well-documented to proceed primarily via depolymerization, or "unzipping," of the polymer chains to yield the corresponding monomer. This is anticipated to be the major decomposition route for PCHPMA.

The presence of the 3-chloro-2-hydroxypropyl side group introduces the potential for additional, competing degradation reactions:

-

Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a common decomposition pathway for chlorinated polymers. This reaction would lead to the formation of double bonds within the polymer backbone or side chain, potentially initiating further degradation or cross-linking reactions. The initial loss of HCl could be a primary step in the degradation process, occurring at temperatures lower than or concurrent with depolymerization.

-

Hydroxyl Group Reactions: The hydroxyl group can participate in intra- or intermolecular reactions at elevated temperatures. These can include dehydration (loss of water) to form ether linkages, leading to cross-linking of the polymer chains. Such cross-linking would increase the thermal stability of the remaining material, resulting in a higher char yield at elevated temperatures.

-

Combined Effects: It is plausible that these mechanisms are not mutually exclusive and may occur simultaneously or sequentially. For instance, an initial dehydrochlorination could create reactive sites that facilitate subsequent chain scission and depolymerization.

The exact distribution of decomposition products will be dependent on factors such as the heating rate and the atmosphere under which the thermal degradation is conducted. For a more detailed elucidation of the decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary.

Conclusion

Poly(this compound) is expected to exhibit moderate thermal stability, with decomposition commencing in the range of 250-280 °C. Its primary decomposition mechanism is likely depolymerization to the monomer, although side reactions involving the chloro and hydroxyl functional groups, such as dehydrochlorination and dehydration, are also anticipated. A thorough understanding of these thermal properties, obtained through standardized techniques like TGA and DSC, is essential for the successful processing and application of this versatile polymer in research and development. Further investigation using evolved gas analysis techniques would provide a more detailed profile of the decomposition products and a more complete understanding of the degradation pathways.

An In-depth Technical Guide to PK 11195: A Ligand of the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PK 11195, a prototypical antagonist of the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). PK 11195 has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TSPO. This document details its chemical and physical properties, biological functions, mechanism of action, and associated hazards. Furthermore, it outlines key experimental protocols for its use and visualizes its role in relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

PK 11195, with the chemical name 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic isoquinoline (B145761) carboxamide derivative. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85532-75-8 | |

| Molecular Formula | C₂₁H₂₁ClN₂O | [1][2] |

| Molecular Weight | 352.86 g/mol | |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 511.7±45.0 °C | [2] |

| Density (Predicted) | 1.179±0.06 g/cm³ | [2] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml) | [1][2] |

| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to one month. | [1][2] |

Biological Activity and Mechanism of Action

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO).[1] TSPO is an outer mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.

Signaling and Functional Pathways

The precise signaling pathways modulated by PK 11195 are complex and often linked to its interaction with TSPO. The following diagram illustrates the central role of TSPO in the mitochondrial transport of cholesterol, a rate-limiting step in steroidogenesis, and how PK 11195 can antagonize this process.

Caption: TSPO's role in steroidogenesis and its inhibition by PK 11195.

Other Biological Activities

Beyond its canonical role as a TSPO antagonist, PK 11195 has been reported to exhibit other biological effects:

-

Chemosensitization: It can sensitize tumor cells to various chemotherapeutic agents through TSPO-independent pathways.[1]

-

Apoptosis Induction: PK 11195 has been shown to induce apoptosis in several cell lines.[1]

-

Nuclear Receptor Antagonism: It acts as an antagonist for the human constitutive androstane (B1237026) receptor (hCAR) and the human pregnane (B1235032) X receptor (PXR).[1]

-

Bcl-2 Antagonism: It may also antagonize the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1]

Experimental Protocols

The following are generalized protocols for common experiments involving PK 11195. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay to determine the affinity of a test compound for TSPO using [³H]-PK 11195.

Caption: Experimental workflow for a TSPO radioligand binding assay.

Methodology:

-

Membrane Preparation: Isolate mitochondrial fractions from tissues or cell lines known to express TSPO (e.g., kidney, adrenal gland, or specific cancer cell lines) using differential centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of mitochondrial protein with a constant concentration of [³H]-PK 11195 and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Hazards and Safety Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Applications in Research and Drug Development

PK 11195 has been instrumental in several areas of research and development:

-

TSPO as a Biomarker: Radiolabeled versions of PK 11195 (e.g., with Carbon-11) are used as positron emission tomography (PET) tracers to visualize and quantify TSPO expression in vivo, particularly as a biomarker for neuroinflammation in conditions like Alzheimer's disease and multiple sclerosis.[3]

-

Elucidating TSPO Function: As a selective antagonist, it has been crucial in studies aimed at understanding the physiological roles of TSPO.

-

Drug Discovery: PK 11195 serves as a reference compound in the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties for therapeutic and diagnostic applications.

Conclusion

PK 11195 remains a cornerstone tool in the study of the Translocator Protein. Its high affinity and selectivity for TSPO have enabled significant advances in our understanding of this mitochondrial protein's function in health and disease. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe use of this important pharmacological agent.

References

- 1. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE | 85532-75-8 [chemicalbook.com]

- 2. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE CAS#: 85532-75-8 [m.chemicalbook.com]

- 3. 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide C-11 | C21H21ClN2O | CID 450825 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-2-hydroxypropyl methacrylate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) and amines. This reaction is of significant interest in the development of functional polymers for various applications, including drug delivery systems, biomaterials, and coatings. This document details the underlying reaction mechanisms, influencing factors, experimental considerations, and characterization techniques.

Core Reaction Mechanisms

The reaction of 3-chloro-2-hydroxypropyl methacrylate (CHPMA) with amines can proceed through two primary, competing pathways. The predominant mechanism is often influenced by the reaction conditions, such as pH, temperature, and the nature of the solvent and amine.

Pathway A: Direct Nucleophilic Substitution (SN2 Reaction)

In this pathway, the amine acts as a nucleophile and directly attacks the carbon atom bearing the chlorine atom, displacing the chloride ion in a single concerted step. This is a classical bimolecular nucleophilic substitution (SN2) reaction.

Pathway B: Epoxide-Mediated Reaction

This pathway involves a two-step process:

-

Intramolecular Cyclization: The hydroxyl group on the CHPMA molecule, under basic conditions, can be deprotonated. The resulting alkoxide then acts as an internal nucleophile, attacking the adjacent carbon-bearing chlorine and displacing it to form a reactive epoxy intermediate, glycidyl (B131873) methacrylate (GMA).

-

Nucleophilic Ring-Opening: The amine then attacks one of the electrophilic carbon atoms of the epoxy ring, leading to the ring-opening and the formation of the final amino-alcohol product. The regioselectivity of the amine attack on the epoxide (at the less or more substituted carbon) can be influenced by steric and electronic factors, as well as the acidic or basic nature of the reaction medium.[1]

The following diagram illustrates these two competing reaction pathways.

Factors Influencing the Reaction Mechanism and Rate

Several factors can significantly influence the outcome of the reaction between CHPMA and amines, dictating the predominant pathway and the overall reaction rate.

| Factor | Effect on Reaction | Rationale |

| pH | Higher pH generally favors the epoxide-mediated pathway (Pathway B). | Basic conditions promote the deprotonation of the hydroxyl group in CHPMA, facilitating the intramolecular cyclization to form the glycidyl methacrylate intermediate.[2][3] Furthermore, a higher pH ensures the amine is in its unprotonated, more nucleophilic form, which is essential for both direct substitution and epoxide ring-opening.[4][5] |

| Temperature | Increased temperature generally increases the rate of both reaction pathways. | Higher temperatures provide the necessary activation energy for both the nucleophilic substitution and the ring-opening of the epoxide.[6][7] However, excessively high temperatures might lead to unwanted side reactions, such as polymerization of the methacrylate group. |

| Solvent | The polarity and protic nature of the solvent play a crucial role. | Polar protic solvents (e.g., water, alcohols) can solvate the amine nucleophile, potentially slowing down the SN2 reaction.[8][9] However, they can also stabilize ionic intermediates that may be formed. Polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they can enhance the nucleophilicity of the amine.[10] |

| Amine Structure | The steric hindrance and basicity of the amine affect the reaction rate. | Primary amines are generally more reactive than secondary amines in epoxide ring-opening reactions.[11] Sterically hindered amines will react more slowly in both pathways due to impeded access to the electrophilic carbon centers. The basicity of the amine influences its nucleophilicity, with more basic amines generally being more reactive. |

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of an amino-methacrylate via the reaction of CHPMA with a diamine, such as ethylenediamine (B42938). This protocol is a representative example and may require optimization for different amines and desired product specifications.

Materials

-

This compound (CHPMA)

-

Ethylenediamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inhibitor for radical polymerization (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)

-

Sodium hydroxide (B78521) (for pH adjustment if needed)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Reaction Setup and Procedure

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and a radical inhibitor (e.g., MEHQ, 200 ppm) in an anhydrous solvent (e.g., dichloromethane).

-

Amine Addition: Dissolve ethylenediamine (a molar excess, e.g., 2-5 equivalents, to favor mono-addition) in the same anhydrous solvent and place it in the dropping funnel.

-

Reaction: Cool the flask containing the CHPMA solution in an ice bath. Add the ethylenediamine solution dropwise to the stirred CHPMA solution over a period of 1-2 hours. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

-

Work-up: After the reaction is complete, wash the reaction mixture with deionized water to remove the amine hydrochloride salt formed. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired amino-methacrylate.

Characterization

The structure of the synthesized amino-methacrylate can be confirmed using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as N-H stretching (around 3300-3500 cm-1), C=O stretching of the methacrylate group (around 1720 cm-1), and C-N stretching.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure of the product, including the confirmation of the addition of the amine to the propyl chain and the integrity of the methacrylate group.[15][16]

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Potential Applications in Drug Development

Polymers derived from amino-methacrylates synthesized from CHPMA have significant potential in drug development, primarily in the formulation of advanced drug delivery systems. The incorporated amino groups can be protonated at physiological pH, rendering the polymers cationic. These cationic polymers can interact with negatively charged biological molecules such as nucleic acids (for gene delivery) or cell membranes, and can also be used to encapsulate and deliver anionic drugs.

The following diagram illustrates a conceptual signaling pathway for a polymer-based drug delivery system.

Conclusion

The reaction of this compound with amines is a versatile method for synthesizing functional monomers that are valuable precursors for a wide range of polymeric materials. Understanding the underlying reaction mechanisms and the factors that control them is crucial for designing and optimizing the synthesis of these materials for specific applications in research, science, and drug development. The choice of reaction conditions, particularly pH, temperature, and solvent, allows for the tuning of the reaction pathway and the properties of the final product. Careful characterization using standard analytical techniques is essential to confirm the structure and purity of the synthesized amino-methacrylates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Temperature on Morphology of Glycidyl Methacrylate Polymerized via Liquid Crystal-Templated Initiated Chemical Vapor Deposition | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. users.wfu.edu [users.wfu.edu]

- 11. Epoxy - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Purity Assessment of Commercial 3-Chloro-2-hydroxypropyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial-grade 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). Ensuring the purity of this monomer is critical for its applications in the synthesis of polymers and copolymers, particularly in drug delivery systems where impurities can affect the final product's efficacy, safety, and regulatory compliance. This document outlines common impurities, detailed experimental protocols for their identification and quantification, and a framework for data presentation.

Introduction to 3-Chloro-2-hydroxypropyl Methacrylate and its Purity

This compound (CHPMA) is a functional monomer utilized in the synthesis of a variety of polymers. Its chemical structure, featuring a reactive methacrylate group and a hydroxyl- and chloro-substituted propyl chain, allows for subsequent chemical modifications, making it a versatile building block in polymer chemistry. Commercial CHPMA is typically synthesized through the reaction of methacrylic acid with epichlorohydrin (B41342). The purity of commercial batches is often stated to be above 83.0%, as determined by gas chromatography (GC)[1][2]. However, the synthesis process can lead to the presence of several process-related impurities and byproducts that must be monitored and controlled.

Common Impurities in Commercial CHPMA

The primary route for CHPMA synthesis involves the ring-opening reaction of epichlorohydrin with methacrylic acid. Based on this, the most probable impurities are unreacted starting materials and byproducts of side reactions.

-

Methacrylic Acid (MAA): Unreacted methacrylic acid is a common impurity. Its acidic nature can influence polymerization kinetics and the properties of the resulting polymer.

-

Epichlorohydrin (ECH): As a reactant, residual epichlorohydrin is a significant concern due to its toxicity and reactivity.

-

1,3-Dichloro-2-propanol (DCP): This is a known byproduct in reactions involving epichlorohydrin and can be present in the final product.

-

Glycidyl Methacrylate (GMA): Formed through a competing reaction pathway, GMA is another potential impurity.

-

Oligomers and Polymers: Self-polymerization of CHPMA or its reaction with impurities can lead to the formation of higher molecular weight species.

A summary of these potential impurities is presented in Table 1.

Table 1: Potential Impurities in Commercial this compound

| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Rationale for Presence |

| Methacrylic Acid | C₄H₆O₂ | 86.09 | Unreacted starting material |

| Epichlorohydrin | C₃H₅ClO | 92.52 | Unreacted starting material |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 128.98 | Byproduct of epichlorohydrin side reactions |

| Glycidyl Methacrylate | C₇H₁₀O₃ | 142.15 | Byproduct of synthesis |

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of CHPMA. The following sections detail the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

Gas Chromatography (GC)

Gas chromatography is a primary technique for determining the purity of CHPMA and quantifying volatile impurities like epichlorohydrin and 1,3-dichloro-2-propanol.

Objective: To determine the percentage purity of CHPMA and quantify volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Capillary column: 10% PEG 20M/Chromosorb W/AW or a suitable polar capillary column (e.g., Rtx-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

-

CHPMA sample

-

Reference standards for CHPMA, epichlorohydrin, methacrylic acid, and 1,3-dichloro-2-propanol.

-

Internal Standard (e.g., 2-Ethylhexanol).

-

Solvent (e.g., Chloroform or Dichloromethane, HPLC grade).

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of CHPMA and each impurity reference standard in the chosen solvent.

-

Prepare a mixed standard solution containing known concentrations of CHPMA and all impurities.

-

Prepare a series of calibration standards by diluting the mixed standard solution to different concentrations.

-

Add a constant concentration of the internal standard to each calibration standard.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the commercial CHPMA sample and dissolve it in the solvent.

-

Add the same constant concentration of the internal standard as in the calibration standards.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 90 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 220 °C.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve for each compound.

-

Inject the prepared sample solution.

-

Identify the peaks based on the retention times from the standard injections.

-

Quantify the amount of CHPMA and each impurity using the calibration curves and the internal standard method.

-

Table 2: Illustrative GC Data for Purity Assessment of Commercial CHPMA

| Compound | Retention Time (min) | Concentration in Sample (w/w %) |

| Epichlorohydrin | 4.5 | 0.05 |

| 1,3-Dichloro-2-propanol | 6.2 | 0.10 |

| Methacrylic Acid | 7.8 | 0.50 |

| CHPMA | 10.3 | 98.5 |

| Other Impurities | various | 0.85 |

| Total | 100.0 |

(Note: The data in this table is for illustrative purposes only.)

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile impurities and for the quantification of CHPMA itself, especially when coupled with a mass spectrometer (MS).

Objective: To quantify CHPMA and non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents and Materials:

-

CHPMA sample.

-

Reference standards for CHPMA and potential impurities.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of CHPMA and reference standards in the mobile phase.

-

Prepare calibration standards by diluting the stock solutions.

-

Prepare the sample solution by dissolving a known amount of commercial CHPMA in the mobile phase.

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm

-

Gradient Program:

-

Start with 30% B, hold for 2 minutes.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the components based on retention time and peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of CHPMA without the need for a reference standard of the analyte itself, provided a certified internal standard is used.

Objective: To determine the absolute purity of CHPMA.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

-

CHPMA sample.

-

Certified quantitative internal standard (e.g., maleic anhydride, dimethyl sulfone).

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of tetramethylsilane (B1202638) (TMS).

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the CHPMA sample.

-

Accurately weigh a known amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

-

-

Data Analysis:

-

Integrate a well-resolved signal of CHPMA and a signal of the internal standard.

-

Calculate the purity of CHPMA using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Titration

Titration can be used to quantify specific impurities, such as residual methacrylic acid.

Objective: To determine the concentration of residual methacrylic acid.

Instrumentation:

-

Autotitrator or manual titration setup with a burette and pH meter.

Reagents and Materials:

-

CHPMA sample.

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Solvent (e.g., a mixture of ethanol (B145695) and water).

-

Phenolphthalein (B1677637) indicator.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the CHPMA sample and dissolve it in the solvent mixture.

-

Add a few drops of phenolphthalein indicator.

-

-

Titration:

-

Titrate the sample solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).

-

Record the volume of NaOH solution used.

-

-

Calculation:

-

Calculate the percentage of methacrylic acid using the following formula:

MAA (%) = (V_NaOH * M_NaOH * MW_MAA) / (m_sample * 10)

Where:

-

V_NaOH = Volume of NaOH solution used (mL)

-

M_NaOH = Molarity of NaOH solution (mol/L)

-

MW_MAA = Molecular weight of methacrylic acid (86.09 g/mol )

-

m_sample = mass of the sample (g)

-

Data Presentation and Visualization

For a comprehensive purity assessment, the results from the different analytical techniques should be summarized in a clear and concise manner.

Table 3: Summary of Purity Assessment Methods for CHPMA

| Analytical Technique | Target Analyte(s) | Key Parameters | Typical Limit of Quantification |

| Gas Chromatography (GC-FID) | CHPMA, Epichlorohydrin, 1,3-Dichloro-2-propanol | Column type, Temperature program | 10-100 ppm for impurities |

| High-Performance Liquid Chromatography (HPLC-UV/MS) | CHPMA, non-volatile impurities | Column type, Mobile phase gradient | 1-50 ppm for impurities |

| Quantitative NMR (¹H NMR) | CHPMA (absolute purity) | Internal standard, Relaxation delay | ~0.1% |

| Titration | Methacrylic Acid | Titrant concentration | ~0.05% |

Diagrams of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the overall process of purity assessment.

References

Methodological & Application

Protocol for Free Radical Polymerization of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA)

Application Note: This document provides a detailed protocol for the synthesis of poly(3-Chloro-2-hydroxypropyl methacrylate) (p(CHPMA)) via conventional free radical polymerization. This method is suitable for researchers in materials science, polymer chemistry, and drug development who require a straightforward approach to producing a functional polymer with reactive chlorine and hydroxyl groups. The resulting polymer can be used as a versatile platform for post-polymerization modification, enabling the introduction of various functionalities for applications such as drug delivery, bio-conjugation, and functional coatings.

Overview

Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers.[1] In this protocol, 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is polymerized using a free radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), in an organic solvent. The reaction proceeds through the characteristic steps of initiation, propagation, and termination to yield the desired polymer. The presence of the hydroxyl and chloro groups on the monomer's side chain makes CHPMA a valuable monomer for creating reactive polymers that can be further modified.[2]

Experimental Protocol

This protocol describes the free radical polymerization of CHPMA in a solution of toluene (B28343) using AIBN as the initiator.

2.1. Materials and Equipment

| Reagents | Grade | Supplier |

| This compound (CHPMA) | >97% | e.g., Sigma-Aldrich, TCI |

| Azobisisobutyronitrile (AIBN) | >98% | e.g., Sigma-Aldrich, Wako |

| Toluene | Anhydrous, >99.8% | e.g., Sigma-Aldrich, Acros Organics |

| Methanol (B129727) | ACS grade | e.g., Fisher Scientific, VWR |

| Diethyl ether | ACS grade | e.g., Fisher Scientific, VWR |

| Equipment |

| Schlenk flask or round-bottom flask with a side arm |

| Condenser |

| Magnetic stirrer with heating plate |

| Inert gas supply (Nitrogen or Argon) with bubbler |

| Syringes and needles |

| Beakers and graduated cylinders |

| Sintered glass funnel or Büchner funnel |

| Vacuum oven |

2.2. Experimental Procedure

-

Monomer and Initiator Preparation:

-

In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound (CHPMA) in 40 mL of anhydrous toluene.

-

Add 0.1 g of Azobisisobutyronitrile (AIBN) to the solution. This corresponds to a 1 wt% initiator concentration relative to the monomer.

-

-

Degassing the Reaction Mixture:

-

Seal the Schlenk flask with a rubber septum.

-

Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization Reaction:

-

After degassing, place the flask in a preheated oil bath at 70°C.

-

Allow the reaction to proceed under an inert atmosphere with continuous stirring for 24 hours.

-

-

Polymer Precipitation and Purification:

-

After 24 hours, cool the reaction mixture to room temperature. The solution will likely be viscous.

-

Slowly pour the polymer solution into a beaker containing 400 mL of cold methanol while stirring vigorously. This will cause the polymer to precipitate as a white solid.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitated polymer by vacuum filtration using a sintered glass funnel or a Büchner funnel.

-

Wash the polymer with an additional 100 mL of cold methanol to remove any unreacted monomer and initiator residues.

-

For further purification, redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) and re-precipitate it in an excess of a non-solvent (e.g., cold methanol or diethyl ether).

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at 40°C overnight or until a constant weight is achieved.

-

2.3. Characterization

The synthesized poly(this compound) can be characterized by various techniques to determine its molecular weight, polydispersity, and chemical structure.

| Technique | Typical Expected Results |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the side chains. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer, such as the carbonyl (C=O) stretch of the ester group and the hydroxyl (O-H) stretch. |